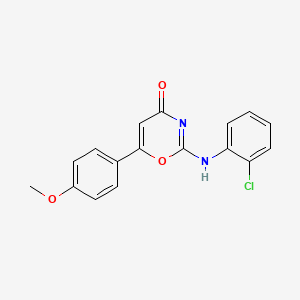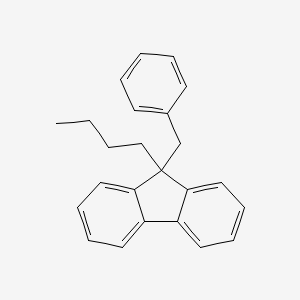
9-Benzyl-9-butyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-9-butyl-9H-fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their unique structural properties, which include a biphenyl system with a methylene bridge. This compound is characterized by the presence of benzyl and butyl groups attached to the fluorene core, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-9-butyl-9H-fluorene typically involves the alkylation of fluorene derivatives. One common method is the Grignard reaction, where fluorene is reacted with butylmagnesium bromide to introduce the butyl group. This is followed by a Friedel-Crafts alkylation to attach the benzyl group. The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Benzyl-9-butyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions
Major Products: The major products formed from these reactions include fluorenone derivatives, substituted fluorenes, and various functionalized fluorene compounds .
Applications De Recherche Scientifique
9-Benzyl-9-butyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of 9-Benzyl-9-butyl-9H-fluorene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular receptors and enzymes, leading to changes in cellular functions. The exact pathways and targets depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
9-Butyl-9H-fluorene: Lacks the benzyl group, making it less versatile in certain applications.
9-Benzyl-9H-fluorene: Lacks the butyl group, which may affect its solubility and reactivity.
9-Phenyl-9H-fluorene: Contains a phenyl group instead of a benzyl group, leading to different chemical properties
Uniqueness: 9-Benzyl-9-butyl-9H-fluorene’s unique combination of benzyl and butyl groups provides it with distinct solubility, reactivity, and functionalization properties, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
88223-32-9 |
|---|---|
Formule moléculaire |
C24H24 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
9-benzyl-9-butylfluorene |
InChI |
InChI=1S/C24H24/c1-2-3-17-24(18-19-11-5-4-6-12-19)22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h4-16H,2-3,17-18H2,1H3 |
Clé InChI |
BMCUTNHPOUECTH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
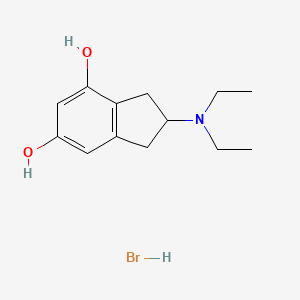
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)
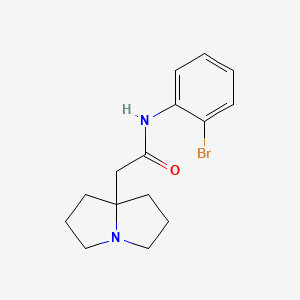
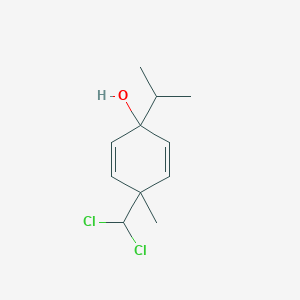
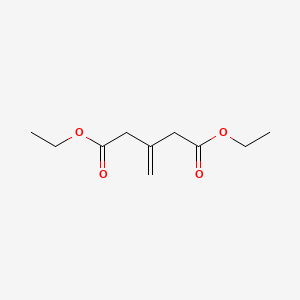
![4-[Bis(4-fluorophenyl)methoxy]piperidine](/img/structure/B14389481.png)
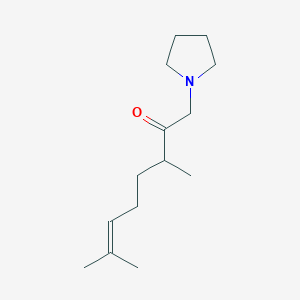
silane](/img/structure/B14389498.png)
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
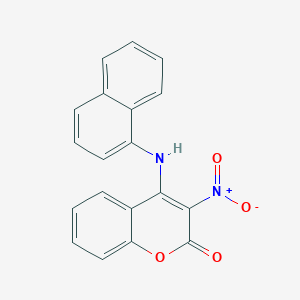
![2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate](/img/structure/B14389520.png)
